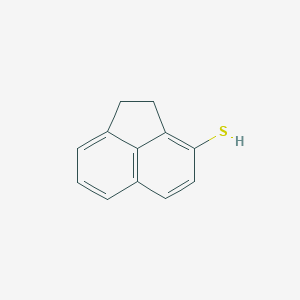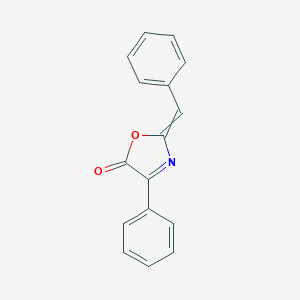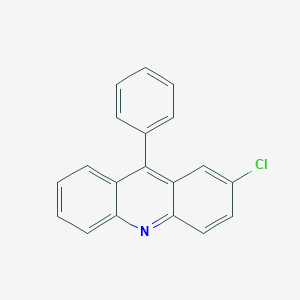![molecular formula C18H11N B282151 Acenaphtho[1,2-b]indole](/img/structure/B282151.png)
Acenaphtho[1,2-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acenaphtho[1,2-b]indole (ABI) is a polycyclic aromatic hydrocarbon that has gained significant attention in recent years due to its potential applications in scientific research. ABI is a heterocyclic compound that contains two fused aromatic rings and a nitrogen atom in its structure. It is a versatile compound that can be synthesized using various methods and has a wide range of applications in the fields of chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of Acenaphtho[1,2-b]indole is not fully understood, but it has been reported to act on various cellular pathways. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. Acenaphtho[1,2-b]indole has also been reported to inhibit the expression of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects:
Acenaphtho[1,2-b]indole has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and induce apoptosis. Acenaphtho[1,2-b]indole has also been reported to modulate the immune system and exhibit neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acenaphtho[1,2-b]indole has several advantages for use in lab experiments. It is a versatile compound that can be easily synthesized and modified to suit specific research needs. Acenaphtho[1,2-b]indole also exhibits a wide range of biological activities, making it a useful tool for studying various cellular pathways. However, Acenaphtho[1,2-b]indole has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
The potential applications of Acenaphtho[1,2-b]indole in scientific research are vast, and several future directions can be explored. These include the development of Acenaphtho[1,2-b]indole-based drugs for the treatment of cancer, inflammation, and viral infections. Further research is also needed to fully understand the mechanism of action of Acenaphtho[1,2-b]indole and its potential toxicity. Additionally, the use of Acenaphtho[1,2-b]indole as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy can be further explored.
Métodos De Síntesis
The synthesis of Acenaphtho[1,2-b]indole can be achieved through several methods, including the use of palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling, and Sonogashira coupling. These methods have been reported to provide high yields of Acenaphtho[1,2-b]indole and have been extensively used in the synthesis of this compound.
Aplicaciones Científicas De Investigación
Acenaphtho[1,2-b]indole has been widely used in scientific research due to its unique properties and potential applications. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-viral activities, making it a promising compound for drug development. Acenaphtho[1,2-b]indole has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propiedades
Fórmula molecular |
C18H11N |
|---|---|
Peso molecular |
241.3 g/mol |
Nombre IUPAC |
9-azapentacyclo[9.7.1.02,10.03,8.015,19]nonadeca-1(18),2(10),3,5,7,11,13,15(19),16-nonaene |
InChI |
InChI=1S/C18H11N/c1-2-10-15-12(7-1)17-13-8-3-5-11-6-4-9-14(16(11)13)18(17)19-15/h1-10,19H |
Clave InChI |
UKYUPGOQZKKWDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC5=C4C3=CC=C5 |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC5=C4C3=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



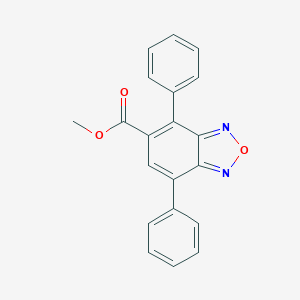
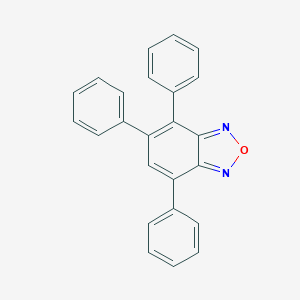

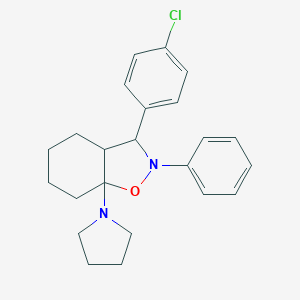
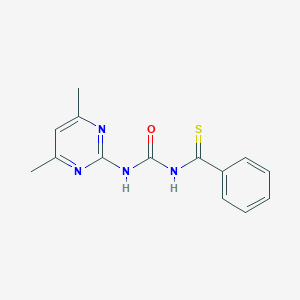
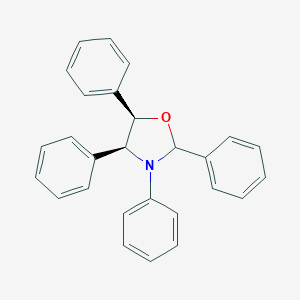

![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)
![7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)
